molecular formula C16H18N6O B2831747 (6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone CAS No. 2415461-55-9

(6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No. B2831747
CAS RN: 2415461-55-9
M. Wt: 310.361
InChI Key: TYLAJZDLGMKDML-UHFFFAOYSA-N
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Description

(6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, also known as CPP, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound was first synthesized in 2003 and since then, it has been extensively studied for its pharmacological properties.

Scientific Research Applications

(6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

(6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and inflammation. In addition, this compound has been shown to inhibit the activity of the histone acetyltransferase p300, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of (6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is its selectivity for CK2 and p300, which reduces the potential for off-target effects. In addition, this compound has shown good bioavailability and pharmacokinetics in animal models, making it a promising candidate for further development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of (6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound in combination with other drugs or therapies for the treatment of cancer, inflammation, and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of (6-Cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-cyanopyrimidine with cyclopropylamine to form 6-cyclopropylpyrimidine-2,4-diamine. The resulting compound is then reacted with 4-chloro-2-fluorobenzaldehyde and piperazine to form this compound. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.

properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c23-15(14-10-13(12-2-3-12)19-11-20-14)21-6-8-22(9-7-21)16-17-4-1-5-18-16/h1,4-5,10-12H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLAJZDLGMKDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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